Product packaging for L-Tyrosine-1-13C(Cat. No.:CAS No. 110622-46-3)

L-Tyrosine-1-13C

Cat. No.: B009204
CAS No.: 110622-46-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-DMSOPOIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-1-13C is a stable isotope-labeled analog of the conditionally essential amino acid L-Tyrosine, specifically designed for advanced biochemical and metabolic research. This high-purity compound serves as an indispensable tracer in human and animal studies, enabling precise investigation of aromatic amino acid metabolism, dynamics, and requirements in vivo. In research applications, this compound is used to elucidate the metabolic pathway of tyrosine as the biochemical precursor to key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . The incorporation of the 13C label at the 1-position allows researchers to accurately track and quantify the rate of tyrosine oxidation and its conversion into these critical signaling molecules. Furthermore, this labeled tracer is vital for studying conditions of physiological stress, where catecholamine turnover is increased, helping to understand how neurotransmitter depletion affects cognitive function and how precursor availability can mitigate these effects. The primary mechanism of action stems from its role in biosynthesis. Once transported across the blood-brain barrier, L-Tyrosine is converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase, and subsequently to active catecholamines. When administered orally, this compound allows for the precise measurement of this conversion rate through methods such as primed, constant oral infusion studies, providing critical data on whole-body tyrosine kinetics and phenylalanine hydroxylation that cannot be obtained with unlabeled amino acids. Key Research Areas: • Precursor role in catecholamine synthesis and neurotransmitter depletion studies • Investigation of aromatic amino acid requirements and protein metabolism • Tracer studies in metabolic disorders and nutritional science • Pharmacokinetic and metabolic pathway analysis This product is intended for research purposes only. It is not for use in diagnostic procedures or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B009204 L-Tyrosine-1-13C CAS No. 110622-46-3

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-DMSOPOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480573
Record name L-Tyrosine-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110622-46-3
Record name L-Tyrosine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110622-46-3
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Methodologies for Synthesis and Isotopic Incorporation of L Tyrosine 1 13c

Chemical Synthesis Approaches for Positional 13C-Labeling

Chemical synthesis offers a direct route to introduce isotopic labels at specific positions within a molecule. For L-tyrosine-1-13C, this typically involves starting with a precursor molecule that can be labeled at a position corresponding to the carboxyl carbon of tyrosine through a series of controlled chemical reactions.

One approach involves the use of isotopically labeled carbon dioxide ([C]CO2, where * can be 13C) in a carboxylation reaction. A recently developed method describes the preparation of C1-labeled α-amino acids, including phenylalanine (a precursor to tyrosine), using aldehyde catalysis in conjunction with [C]CO2. This late-stage labeling strategy involves the one-pot carboxylate exchange of unprotected α-amino acids with [*C]CO2. The reaction is typically carried out by heating the components under basic conditions in dimethylsulfoxide. While this method has been demonstrated for phenylalanine with 13C incorporation yields of 70-88%, its direct application and efficiency for labeling tyrosine specifically at the C-1 position via exchange with [13C]CO2 would require specific adaptation and validation. researchgate.netspringernature.com

Another chemical route for preparing 13C-labeled aromatic amino acids involves the synthesis of labeled phenolic precursors. For instance, phenol (B47542) enriched with 13C can be prepared from [13C]acetone through a series of steps including condensation with nitromalonaldehyde, reduction of the resulting p-nitrophenol to p-aminophenol, and reductive removal of the nitrogen from the diazonium salt. acs.orgresearchgate.net While this method has been used to produce phenol labeled at other positions (e.g., [1-13C]- or [2,6-13C2]-phenol), it highlights the potential for chemical synthesis to generate labeled building blocks for subsequent incorporation into tyrosine. acs.orgresearchgate.net

Chemical synthesis often provides control over the exact position of the isotopic label but may require multiple steps and can sometimes lead to racemic mixtures, necessitating subsequent resolution to obtain the desired L-enantiomer. sci-hub.ru

Enzymatic and Chemo-Enzymatic Synthesis Routes for Stereospecific Labeling

Enzymatic and chemo-enzymatic methods combine the specificity of enzymes with chemical transformations, offering advantages in terms of stereocontrol and milder reaction conditions compared to purely chemical synthesis. d-nb.inforesearchgate.net A key enzyme in the synthesis of tyrosine and its derivatives is tyrosine phenol-lyase (TPL, EC 4.1.99.2). d-nb.infoacs.orgichtj.waw.pljmb.or.krresearchgate.net TPL catalyzes the reversible β-elimination of L-tyrosine into phenol, pyruvate, and ammonia (B1221849). Under appropriate conditions, the reverse reaction can be utilized for the synthesis of L-tyrosine from phenol, pyruvate, and ammonia. d-nb.infoichtj.waw.plresearchgate.net

To synthesize this compound using this enzymatic approach, one could potentially employ [1-13C]pyruvate as a substrate along with unlabeled phenol and ammonia. The TPL enzyme would then catalyze the condensation, incorporating the 13C label from the pyruvate's carboxyl group into the carboxyl group (C-1 position) of the newly formed L-tyrosine. Studies have demonstrated the use of TPL from bacteria like Erwinia herbicola and Citrobacter freundii for the synthesis of various isotopically labeled tyrosine isotopomers. d-nb.infoacs.orgichtj.waw.plresearchgate.netjmb.or.krresearchgate.net For example, L-[4'-13C]tyrosine has been synthesized using [1-13C]phenol and L-serine with β-tyrosinase activity. acs.orgresearchgate.net While direct synthesis of this compound using [1-13C]pyruvate with TPL is not explicitly detailed in the provided snippets, the enzymatic reversibility and substrate flexibility of TPL suggest this as a viable chemo-enzymatic strategy for site-specific 13C labeling at the carboxyl position.

Chemo-enzymatic approaches can also involve using other enzymes in combination with chemical steps. For instance, labeled L-phenylalanine (a precursor to L-tyrosine in some pathways) has been oxidized to L-tyrosine using phenylalanine 4'-monooxygenase. nih.gov If [1-13C]phenylalanine were available, this enzymatic hydroxylation could potentially lead to L-[1-13C]tyrosine.

The use of enzymes like TPL offers high stereospecificity, directly yielding the desired L-enantiomer without the need for a separate resolution step. acs.orgresearchgate.net

Biotechnological and Microbial Fermentation Strategies for Isotopic Enrichment

Microbial fermentation offers a powerful and often cost-effective route for producing large quantities of isotopically labeled amino acids, including L-tyrosine. mdpi.comx-mol.net This approach leverages the metabolic machinery of microorganisms, typically Escherichia coli or Corynebacterium glutamicum, which are engineered to overproduce the target amino acid. mdpi.comx-mol.netwikipedia.org Isotopic enrichment is achieved by growing these engineered strains on a minimal medium containing a 13C-labeled carbon source. nih.govnih.gov

Metabolic engineering plays a crucial role in enhancing L-tyrosine production in microbial hosts. Strategies involve modifying the organism's metabolic pathways to increase the flux towards tyrosine biosynthesis and minimize the production of byproducts. Key genetic modifications often include:

Overexpression of key enzymes: Genes encoding rate-limiting enzymes in the tyrosine biosynthesis pathway, such as those involved in the shikimate pathway and the conversion of chorismate to tyrosine, are often overexpressed. x-mol.net For example, overexpression of aroG (encoding a feedback-resistant DAHP synthase) and tyrA (encoding chorismate mutase/prephenate dehydrogenase) can significantly increase tyrosine production. x-mol.netresearchgate.net

Blocking competing pathways: Pathways that divert precursors away from tyrosine synthesis are often attenuated or deleted.

Enhancing precursor supply: Strategies to increase the intracellular pools of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are essential for the shikimate pathway, are employed. nih.govx-mol.netmdpi.com

Engineered E. coli strains have been successfully used to produce high titers of L-tyrosine from glucose. x-mol.netwikipedia.org For instance, a high-performance E. coli strain was engineered to achieve an L-tyrosine titer of 109.2 g/L in fed-batch fermentation. x-mol.net

To produce this compound via microbial fermentation, the engineered strains are typically grown in a medium containing a 13C-labeled carbon source. The position of the 13C label in the resulting tyrosine depends on how the labeled carbon from the substrate is metabolized and incorporated into the tyrosine molecule through the organism's central carbon metabolism and the tyrosine biosynthesis pathway.

For specific labeling at the C-1 position of tyrosine, the choice of the labeled carbon source is critical. The carboxyl carbon of tyrosine is derived from phosphoenolpyruvate (PEP), a key intermediate in glycolysis. nih.govmdpi.com Therefore, feeding the microbial culture with a 13C-labeled glucose variant that results in the labeling of the carboxyl group of PEP would lead to the incorporation of the 13C label at the C-1 position of tyrosine. For example, using [1-13C]glucose as the sole carbon source would result in specific labeling patterns in various metabolic intermediates, including PEP, which would then be propagated into the aromatic amino acids. nih.govnih.gov

Alternatively, direct feeding of a 13C-labeled precursor that enters the tyrosine biosynthesis pathway close to the final product can also be employed. However, for labeling specifically the C-1 carboxyl group, a precursor like [1-13C]pyruvate, if it could efficiently enter the bacterial metabolism and be channeled into tyrosine synthesis via a suitable pathway (though the primary route is via PEP), might be considered. More commonly, strategies focus on the central metabolic pathways that feed into aromatic amino acid synthesis. nih.govnih.gov

Studies utilizing 13C-labeled substrates, such as [U-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose, are standard practice in 13C metabolic flux analysis to trace carbon flow and understand metabolic pathways. nih.govnih.gov By analyzing the 13C labeling patterns in proteinogenic amino acids, including tyrosine, researchers can gain insights into the activity of different metabolic routes. nih.gov These studies confirm that the carbon skeleton of tyrosine is derived from PEP and erythrose 4-phosphate. nih.gov Therefore, careful selection of the 13C-labeled glucose substrate and analysis of the resulting labeling pattern in tyrosine are essential for producing this compound through microbial fermentation.

Microbial fermentation, coupled with metabolic engineering and optimized feeding strategies using 13C-labeled carbon sources, represents a powerful method for the scalable and cost-effective production of this compound for various research and industrial applications. mdpi.comx-mol.net

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles of ¹³C-Metabolic Flux Analysis Utilizing L-Tyrosine-1-¹³C

¹³C-MFA involves feeding a biological system with a substrate enriched with ¹³C at specific positions. As this substrate is metabolized, the ¹³C label is incorporated into downstream metabolites. The distribution of the ¹³C label within these metabolites, known as the mass isotopomer distribution (MID), provides information about the relative contributions of different metabolic pathways to their synthesis. nih.govnih.govnih.gov ¹³C-MFA requires the coordination of expertise in biochemistry, applied mathematics, and analytical techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). sci-hub.se

The process typically involves four main steps: (1) generating a metabolic model, (2) designing experiments with appropriate labeling strategies, (3) conducting carbon labeling experiments and measuring the ¹³C-labeling patterns in metabolites, and (4) using computational methods to estimate metabolic fluxes based on the measured labeling data and the metabolic model. sci-hub.se

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a key component of ¹³C-MFA. Isotopomers are molecules with the same chemical formula and structure but differing isotopic compositions. nih.gov For a metabolite with 'n' carbon atoms, there can be isotopologues ranging from M+0 (all ¹²C) to M+n (all ¹³C), where M is the monoisotopic mass. nih.gov MIDA involves measuring the relative abundance of these different isotopologues for specific metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govshimadzu.com The resulting mass isotopomer distributions reflect the history of the carbon atoms, providing constraints on the possible flux distributions in the metabolic network. nih.govresearchgate.net

Computational Modeling and Flux Estimation Algorithms in ¹³C-MFA

Computational modeling is essential for converting the measured mass isotopomer distributions into quantitative flux estimates. nih.govoup.com A mathematical model of the metabolic network is constructed, detailing the biochemical reactions and the fate of carbon atoms during these reactions. sci-hub.sepsu.edu Algorithms are then used to simulate the expected mass isotopomer distributions for a given set of fluxes and compare them to the experimentally measured MIDs. nih.govpsu.edu Flux estimation involves finding the set of fluxes that best fits the experimental data, often through optimization procedures. psu.eduacs.org Various software tools and algorithms have been developed for this purpose, supporting both stationary and non-stationary ¹³C-MFA. psu.eduucdavis.eduscispace.com

Tracing Carbon Flow in Central Carbon Metabolism Networks

Using ¹³C-labeled substrates like L-Tyrosine-1-¹³C allows researchers to trace the flow of carbon through central carbon metabolism, including pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. While glucose is a common tracer for central metabolism, labeled amino acids like tyrosine can provide specific insights into the interplay between amino acid metabolism and these core pathways. researchgate.netfrontiersin.org By analyzing the labeling patterns in various metabolites derived from the labeled tyrosine, the activity and relative contributions of different branches within the metabolic network can be determined. shimadzu.commdpi.com

Investigations into Amino Acid Catabolism and Anabolism using Stable Isotopes

Stable isotopes, including ¹³C and ¹⁵N, are widely used to investigate amino acid metabolism, encompassing both catabolic (breakdown) and anabolic (synthesis) processes. cambridge.orgusda.gov L-Tyrosine-1-¹³C can be used to study how tyrosine is broken down or incorporated into proteins and other biomolecules. nih.govfao.org By tracing the label from the carboxyl carbon of tyrosine, researchers can quantify fluxes through pathways involved in tyrosine degradation or its conversion to other metabolites. fao.org Studies using various ¹³C-labeled amino acids have provided insights into whole-body protein turnover and tissue-specific amino acid metabolism. cambridge.orgnih.govnih.gov

Elucidation of Specific Biosynthetic Pathways and Metabolite Fates

Stable isotope labeling is crucial for elucidating specific biosynthetic pathways and determining the metabolic fate of labeled precursors. researchgate.netnih.gov By providing L-Tyrosine-1-¹³C to a biological system, researchers can track the incorporation of the label into downstream products, thereby confirming or discovering biosynthetic routes. nih.gov

Pyrroloquinoline Quinone (PQQ) Biosynthesis Studies

L-Tyrosine has been identified as a precursor in the biosynthesis of Pyrroloquinoline Quinone (PQQ), a redox cofactor. researchgate.netnih.govresearchgate.netwashington.eduosti.gov Studies utilizing ¹³C-labeled tyrosine, including likely L-Tyrosine-1-¹³C or other specifically labeled forms, have been instrumental in elucidating the complex biosynthetic pathway of PQQ in microorganisms like Methylobacterium extorquens AM1. researchgate.netnih.govosti.gov ¹³C labeling experiments combined with NMR spectroscopy have shown that PQQ is synthesized from two amino acids: glutamate (B1630785) and tyrosine. researchgate.netnih.govresearchgate.netwashington.eduosti.gov Specifically, the phenol (B47542) side chain of tyrosine provides six carbons of the quinoline (B57606) ring, while the amino acid backbone undergoes intramolecular cyclization to form the pyrrole-2-carboxylic acid moiety. researchgate.netnih.govosti.gov Double-labeling experiments with ¹⁵N and ¹³C-tyrosine have further confirmed that the pyrrole (B145914) nitrogen originates from the alpha-amino group of tyrosine. researchgate.net These detailed research findings highlight the power of stable isotope labeling in dissecting complex biosynthetic routes.

Melanin (B1238610) Biosynthesis Pathway Analysis

L-Tyrosine is the primary precursor for melanin synthesis, a process that occurs within specialized organelles called melanosomes. nih.govnih.govnih.govnih.gov Traditional methods for measuring melanin primarily detect chemical degradation products and cannot distinguish between synthesis and degradation. nih.govnih.gov The use of [U-13C] L-tyrosine (uniformly labeled L-tyrosine) in fate tracing, analyzed by liquid chromatography-mass spectrometry (LC-MS), has enabled the active measurement of both eumelanin (B1172464) and pheomelanin synthesis in live cells. nih.govnih.gov This method has been used to confirm differences in melanin synthesis between melanocytes from individuals with varying skin colors and MC1R genotypes. nih.govnih.gov It has also provided new insights into the differential de novo synthesis of eumelanin and pheomelanin (mixed melanogenesis) and revealed that distinct mechanisms altering melanosomal pH can differentially induce the synthesis of new eumelanin and pheomelanin. nih.govnih.gov Research using [U-13C]-tyrosine fate tracing suggests that L-DOPA, an important metabolite of tyrosine, is utilized differently in melanocytes with varying MC1R baseline signaling, potentially being converted to an unknown tyrosine-derived metabolite when MC1R is inactive. nih.gov

Catecholamine Biosynthesis and Turnover Studies

L-Tyrosine is the precursor for the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govnih.govguidetopharmacology.orgguidetopharmacology.orgkarger.com This biosynthesis pathway involves the hydroxylation of L-tyrosine by tyrosine hydroxylase, which is considered the rate-limiting step. karger.comnih.govutoronto.ca Studies using L-tyrosine administration have shown effects on extracellular levels of catecholamines and their metabolites. nih.gov For instance, reverse dialysis of L-tyrosine in rat brain regions like the medial prefrontal cortex (MPFC) and striatum has been shown to elevate levels of dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are metabolites of dopamine and norepinephrine. nih.gov These findings suggest that increased L-tyrosine availability can raise the extracellular levels of catecholamine metabolites, indicating increased turnover rather than just release. nih.gov While tyrosine hydroxylase is thought to be near saturation by L-tyrosine, studies confirm that L-tyrosine elevations can affect catecholamine synthesis under baseline conditions. nih.govannualreviews.org

Phenolic Compound and Derivative Synthesis Investigations

Tyrosine serves as a precursor for a variety of phenolic compounds and their derivatives. wikipedia.org In plants and most microorganisms, tyrosine is produced via the shikimate pathway. wikipedia.org Tyrosine ammonia (B1221849) lyase (TAL) is an enzyme involved in the biosynthesis of natural phenols, converting L-tyrosine into p-coumaric acid. wikipedia.org Metabolic engineering efforts have utilized tyrosine as a substrate for the synthesis of various chemicals, including L-DOPA, p-coumaric acid, caffeic acid, tyrosol, hydroxytyrosol, melanin, and naringenin (B18129). frontiersin.org The synthesis of these compounds from tyrosine can involve one or multiple enzymatic steps. frontiersin.org For example, the biosynthesis of naringenin can involve the conversion of L-tyrosine to p-coumaric acid via TAL. frontiersin.org Microbial fermentation, often employing engineered strains, is explored as an efficient method for producing tyrosine derivatives. frontiersin.orgjmb.or.kr

Identification and Tracing of Tyrosine-Derived Metabolites

Stable isotope tracing with labeled tyrosine, such as L-Tyrosine-1-13C or uniformly labeled [U-13C] L-tyrosine, is a powerful method for identifying and tracing the fate of tyrosine-derived metabolites within complex biological systems. By following the incorporation of the 13C label into various downstream molecules using mass spectrometry, researchers can map metabolic pathways and identify previously unknown metabolites. pnas.orgnih.gov This approach has been successfully applied in studies of melanin synthesis to trace the fate of tyrosine and its conversion to intermediates like L-DOPA and ultimately to eumelanin and pheomelanin. nih.govnih.gov It also has the potential to uncover novel tyrosine-derived metabolites. nih.gov Beyond melanin, this tracing technique is broadly applicable to studying other pathways where tyrosine is a precursor, including the biosynthesis of catecholamines and various phenolic compounds, allowing for a comprehensive analysis of tyrosine metabolism in conjunction with other cellular metabolic processes. pnas.orgnih.govnih.gov

Research on Protein Dynamics: Synthesis, Turnover, and Degradation

Assessment of Whole-Body Protein Turnover and Amino Acid Kinetics using Tracer Methodologies

Tracer methodologies employing stable isotopes are widely used to assess whole-body protein turnover and the kinetics of individual amino acids. These techniques involve introducing a labeled amino acid into the body and monitoring its enrichment in various pools over time. By analyzing the isotopic enrichment in plasma, tissue, and metabolic end-products, researchers can calculate rates of protein synthesis, breakdown, and amino acid oxidation.

Continuous Infusion Tracer Methodologies in Protein Kinetics Research

The continuous infusion technique is a cornerstone of stable isotope tracer methodologies in protein kinetics research. This method involves administering a primed, continuous infusion of a labeled amino acid to achieve a steady-state isotopic enrichment in the free amino acid pool. Once a plateau in enrichment is reached, typically after a few hours, the rate of disappearance of the tracer from the pool reflects the rate of amino acid utilization for protein synthesis and oxidation, while the rate of appearance reflects protein breakdown and, if applicable, dietary intake. Studies have utilized continuous infusions of labeled tyrosine, including 14C-labeled tyrosine in early research, to measure rates of protein synthesis in tissues like muscle and liver and to calculate whole-body protein synthesis rates cambridge.org. The specific radioactivity of free tyrosine pools has been shown to reach a relatively constant value within a few hours of continuous infusion cambridge.org.

Dual Tracer Approaches with L-Phenylalanine and L-Tyrosine for Metabolic Interconversion

Dual tracer approaches utilizing labeled L-Phenylalanine and L-Tyrosine are particularly powerful for investigating the metabolic interconversion between these two aromatic amino acids. Phenylalanine is an essential amino acid, while tyrosine is considered conditionally essential as it can be synthesized from phenylalanine via hydroxylation. By simultaneously administering differently labeled isotopes of phenylalanine and tyrosine, researchers can quantify the rate of phenylalanine hydroxylation to tyrosine and the independent kinetics of each amino acid.

For instance, studies have compared the use of L-[ring-2H5]-phenylalanine and L-[1-13C]-phenylalanine in conjunction with labeled tyrosine to estimate the rate of phenylalanine conversion to tyrosine nih.gov. These studies have shown that the choice of tracer can influence the calculated hydroxylation rate, highlighting the importance of considering potential isotope effects nih.gov. The use of L-[1-13C]-tyrosine in such dual tracer studies allows for a direct measurement of tyrosine oxidation, providing a more complete picture of aromatic amino acid metabolism nih.govnih.gov. Research employing continuous 24-hour infusions of L-[1-13C]-tyrosine and L-[3,3-2H2]-phenylalanine has been conducted to determine whole-body tyrosine oxidation and phenylalanine hydroxylation rates under different dietary phenylalanine intakes nih.gov. These studies have demonstrated that whole-body tyrosine balance is influenced by phenylalanine intake nih.gov.

Tracer CombinationApplicationKey FindingCitation
L-[ring-2H5]-phenylalanine and L-[1-13C]-tyrosinePhenylalanine conversion to tyrosine, tyrosine oxidationDifferent tracers can yield different hydroxylation rates; L-[1-13C]-tyrosine allows direct tyrosine oxidation measurement. nih.govnih.gov
L-[1-13C]-tyrosine and L-[3,3-2H2]-phenylalanineWhole-body tyrosine oxidation and phenylalanine hydroxylation over 24 hoursDiurnal patterns and rates are intake-dependent; tyrosine balance is affected by phenylalanine intake. nih.gov
L-[1-13C]-phenylalanine and L-[3,3-2H2]-tyrosinePhenylalanine and tyrosine metabolism in neonates receiving parenteral nutritionNeonates increase hydroxylation and oxidation with higher phenylalanine intake; higher intake may be in excess of needs. nih.gov
L-[ring-2H5]-phenylalanine and L-[ring-2H2]-tyrosineWhole-body protein breakdown and synthesis in COPD patientsElevated protein turnover observed in COPD patients compared to controls. atsjournals.org

Myofibrillar Protein Synthesis Rate Determination

Determining the synthesis rate of specific protein fractions, such as myofibrillar proteins in muscle, is crucial for understanding tissue adaptation and remodeling. Labeled amino acids, including L-Tyrosine-1-13C, are incorporated into newly synthesized proteins, and the rate of incorporation can be measured to calculate fractional synthesis rates (FSR). Muscle biopsies are typically taken at intervals after tracer administration to isolate the protein fraction of interest and determine the isotopic enrichment of the incorporated amino acid.

Studies have utilized labeled phenylalanine and leucine (B10760876), often in combination with labeled tyrosine, to assess myofibrillar protein synthesis rates researchgate.netatsjournals.orgphysiology.orgplos.orgacu.edu.auacu.edu.aunih.govresearchgate.netatsjournals.orgresearchgate.netwur.nl. While this compound is not as commonly cited for direct myofibrillar protein synthesis measurements as labeled phenylalanine or leucine in the provided results, labeled tyrosine (including deuterated forms) is frequently used in conjunction with labeled phenylalanine in dual or multi-tracer protocols that also assess muscle protein synthesis researchgate.netatsjournals.orgplos.orgacu.edu.auacu.edu.auatsjournals.org. The enrichment of labeled amino acids in muscle protein is a direct indicator of dietary protein-derived amino acid incorporation into new muscle protein researchgate.netplos.orgacu.edu.aunih.govresearchgate.netwur.nlnih.gov.

Research has shown that myofibrillar protein synthesis rates increase significantly following protein ingestion researchgate.netatsjournals.org. The incorporation of dietary protein-derived L-[1-13C]-phenylalanine into de novo muscle protein has been quantified, demonstrating that ingested protein contributes directly to muscle protein synthesis researchgate.netplos.orgacu.edu.aunih.govresearchgate.netwur.nlnih.gov. The magnitude and duration of this incorporation can vary depending on factors such as the amount and type of protein ingested and prior exercise physiology.orgacu.edu.auacu.edu.aunih.govresearchgate.netwur.nlnih.gov.

Insights into Dietary Protein Utilization and Postprandial Metabolic Responses

Stable isotope tracers, including those involving this compound as part of a multi-tracer approach or intrinsically labeled dietary protein, provide valuable insights into how the body handles ingested protein and the subsequent metabolic responses. By labeling dietary protein itself (e.g., intrinsically labeling milk protein with L-[1-13C]-phenylalanine and L-[1-13C]-leucine), researchers can track the digestion, absorption, and metabolic fate of dietary amino acids researchgate.netplos.orgacu.edu.auacu.edu.auresearchgate.netatsjournals.orgwur.nl.

Studies using intrinsically labeled proteins have shown the rate at which dietary protein-derived amino acids appear in the circulation and their subsequent uptake and incorporation into tissue proteins researchgate.netplos.orgacu.edu.auacu.edu.auresearchgate.netwur.nlnih.gov. For example, research has quantified the percentage of protein-derived phenylalanine released into circulation postprandially researchgate.netresearchgate.netwur.nl. Combining intrinsically labeled protein with intravenous infusions of other labeled amino acids, such as L-[ring-2H5]-phenylalanine, L-[ring-2H2]-tyrosine, and L-[1-13C]-leucine, allows for a comprehensive assessment of dietary protein digestion, amino acid absorption, splanchnic extraction, and muscle protein synthesis within a single study researchgate.netplos.orgacu.edu.auacu.edu.auatsjournals.orgwur.nl.

These studies reveal that a significant portion of ingested protein-derived amino acids becomes available in the circulation, contributing to improved whole-body and tissue protein balance researchgate.net. The incorporation of dietary protein-derived amino acids into muscle protein is a key aspect of the postprandial anabolic response researchgate.netplos.orgacu.edu.aunih.govresearchgate.netwur.nlnih.gov.

Mechanisms of Protein Breakdown Studies Using Labeled Amino Acids

While stable isotope tracer techniques are primarily used to measure protein synthesis and amino acid flux, they also provide insights into protein breakdown. Whole-body protein breakdown is often estimated from the rate of appearance of a labeled amino acid in the free pool that is not accounted for by dietary intake or tracer infusion, assuming a steady state nih.govresearchgate.net.

In the postabsorptive state, the flux of essential amino acids like phenylalanine is primarily derived from protein breakdown nih.gov. Therefore, measuring the whole-body rate of appearance of phenylalanine can serve as an estimate of whole-body proteolysis nih.gov. Similarly, the appearance of labeled tyrosine in the free pool, after accounting for dietary intake and phenylalanine hydroxylation, can contribute to the understanding of protein breakdown nih.gov.

Study PopulationTracer(s) UsedKey Finding Related to BreakdownCitation
Healthy adultsL-[1-13C]-tyrosine and L-[3,3-2H2]-phenylalanine (oral)Tyrosine balance (influenced by breakdown and synthesis) dependent on phenylalanine intake. nih.gov
Patients with cirrhosisL-[1-13C]-leucine, tyrosine, and 3-methylhistidine (leg efflux)Increased leg efflux of tyrosine in cirrhotic patients suggests altered net protein balance. nih.gov
Patients with COPDL-[ring-2H5]-phenylalanine and L-[ring-2H2]-tyrosine; L-[1-13C]-leucineElevated whole-body protein breakdown observed in COPD patients. atsjournals.org
Rats (various ages)L-[U-14C]-lysine, L-[1-14C]-leucine, L-[U-14C]-tyrosine, etc.Plasma flux of amino acids (reflecting turnover, including breakdown) decreases progressively with growth. scilit.com

Advanced Spectroscopic and Chromatographic Methodologies for L Tyrosine 1 13c Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The presence of the 13C label in L-Tyrosine-1-13C enhances its detectability and provides specific information about the labeled carbon atom and its environment.

13C-NMR in Structural Elucidation and Metabolic Fate Tracking

13C-NMR spectroscopy is particularly useful for studying the carbon backbone of molecules. When this compound is used, the enriched 13C nucleus at the carboxyl position yields a distinct signal in the 13C-NMR spectrum, which is significantly more intense than the natural abundance 13C signals from other carbons in the molecule. This allows for easier identification and tracking of the labeled carbon.

In structural elucidation, the chemical shift of the 13C signal from the carboxyl group can provide information about its electronic environment and confirm the successful incorporation of the label at the desired position. For unlabeled L-tyrosine, the carboxyl carbon typically shows a signal around 177 ppm in the 13C NMR spectrum. nih.govhmdb.ca

For metabolic fate tracking, cells or organisms are supplied with this compound. As L-tyrosine is metabolized, the 13C label is incorporated into downstream metabolites. By analyzing the 13C-NMR spectra of cellular extracts or biological fluids over time, researchers can follow the flow of the labeled carbon through various metabolic pathways. This allows for the identification of metabolites derived from L-tyrosine and the assessment of metabolic fluxes. Stable isotope labeling, such as with 13C, is highly advantageous for structure elucidation in metabolomics studies. oup.com Isotopically labeled metabolites generate unique NMR signals compared to their unlabeled counterparts due to changes in nuclear spin, enabling detection by comparing NMR spectra of labeled and unlabeled samples. doi.org

While standard 13C NMR provides valuable information, quantitative analysis can be challenging due to variations in signal intensity caused by factors like nuclear Overhauser effect (NOE) and relaxation times. Techniques like quantitative 13C NMR (Q-13C NMR) or using appropriate pulse sequences and relaxation delays are employed to obtain more accurate quantitative data on the enrichment levels at different carbon positions within metabolites.

Spin-Isolated Labeling Strategies for Protein NMR Studies

In protein NMR, isotopic labeling is crucial for studying the structure, dynamics, and interactions of large biomolecules, where the complexity of spectra from natural abundance isotopes is prohibitive. Spin-isolated labeling strategies aim to simplify NMR spectra by selectively labeling specific atoms or residues, minimizing signal overlap and dipolar broadening. portlandpress.comnih.gov

This compound, while not a spin-isolated label itself in the context of the aromatic ring or other carbons within the same molecule, can be a precursor for synthesizing amino acids with more complex spin-isolated labeling patterns. For instance, synthesizing tyrosine with specific 13C or 2H labels at defined positions allows for focused analysis of particular parts of the protein structure or specific interactions involving tyrosine residues. nih.govacs.org Protocols for isotopic labeling of highly deuterated proteins are well-established, and the ability to produce proteins with isotopically labeled, spin-isolated aromatic amino acids has enhanced structural detail and enabled mechanistic studies of proteins like protein kinases. nih.gov Using specifically labeled precursors like this compound in cell-free protein synthesis or cell cultures can lead to the incorporation of the label into the expressed protein, allowing for targeted NMR experiments that probe the environment and dynamics of the labeled tyrosine residues. isotope.com

Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis and Metabolomics

Mass spectrometry is highly sensitive to the mass difference introduced by stable isotopes, making it an indispensable tool for analyzing this compound and its metabolites. Various MS-based techniques are employed depending on the analytical goal, including isotope ratio analysis and comprehensive metabolomics studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Labeling Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For amino acids like tyrosine, derivatization is typically required to increase their volatility and thermal stability before GC separation. hmdb.ca When analyzing this compound and its metabolic products by GC-MS, the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). The presence of the 13C label results in a predictable mass shift (typically +1 Da for each 13C atom incorporated) compared to the unlabeled compound. osti.gov

GC-MS is particularly powerful for metabolite labeling analysis in metabolic flux studies. By supplying this compound to a biological system and analyzing the resulting metabolites, the incorporation of the 13C label into different fragments of these metabolites can be measured. This "mass isotopomer distribution" (MID) provides detailed information about the metabolic pathways active in the system and the relative fluxes through these pathways. researchgate.net While GC-MS has been a preferred technique for determining 13C-labeling patterns of intracellular metabolites, particularly TCA cycle intermediates, challenges may arise with certain amino acids like tyrosine yielding signals of low intensity or ambiguous quality in some GC-MS protocols after hydrolysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is well-suited for analyzing a broader range of metabolites, including less volatile or thermally labile compounds, without the need for derivatization in many cases. mdpi.com This makes it highly valuable for comprehensive metabolomics studies. When analyzing complex biological mixtures containing this compound and its metabolites by LC-MS, the chromatographic separation allows for the resolution of different compounds before they enter the mass spectrometer. portlandpress.comckisotopes.comnih.gov

LC-MS can be used for both targeted and untargeted metabolomics approaches with stable isotope labeling. In targeted analysis, specific mass transitions corresponding to the labeled and unlabeled forms of L-tyrosine and expected metabolites are monitored using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to quantify their levels and determine isotope ratios. nih.govnih.gov Untargeted LC-MS, combined with stable isotope labeling, can help identify a wider range of metabolites that have incorporated the label, even if their identity was not initially known. osti.govlcms.cz The mass difference between labeled and unlabeled ions helps in annotating metabolites and understanding metabolic pathway associations. osti.govlcms.cz For example, LC-MS has been used to trace the fate of [U-13C] L-tyrosine in studying melanin (B1238610) metabolism, allowing for the measurement of eumelanin (B1172464) and pheomelanin synthesis. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Tissues

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. mdpi.com By applying MSI to tissues from biological systems exposed to this compound, researchers can determine the localization of the labeled tyrosine and its metabolites within different cell types or regions of the tissue. nih.govresearchgate.netacu.edu.au

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are used to analyze tissue samples. nih.govresearchgate.net The tissue is coated with a matrix, and a laser is used to desorb and ionize molecules from the tissue surface. The ions are then analyzed by a mass spectrometer, and the signal intensity of specific ions (corresponding to labeled and unlabeled compounds) is mapped across the tissue surface to create an image showing their spatial distribution. mdpi.com This is particularly valuable for understanding tissue-specific metabolism and how metabolic pathways vary in different biological contexts, such as within tumors and their microenvironment. nih.govresearchgate.netacu.edu.au Studies have used MALDI-FTICR-MSI to investigate the kinetics and spatial distribution of L-[ring-13C6]-phenylalanine and its metabolite L-[ring-13C6]-tyrosine in tumor tissues, demonstrating the ability to trace amino acid metabolism in the context of tissue morphology. nih.govresearchgate.netacu.edu.aunih.gov

Integration of Multi-Omics Data with 13C Tracing for Systems Biology Approaches

Stable isotope tracing, particularly using 13C-labeled compounds like this compound, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within biological systems. When integrated with multi-omics data, this approach provides a more comprehensive understanding of how genetic, transcriptomic, and proteomic factors influence metabolic phenotypes, forming the basis of systems biology investigations. The use of this compound allows researchers to specifically track the metabolic fate of the carboxyl carbon of tyrosine.

Multi-omics approaches combine data from different levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of cellular function flybase.org. Integrating stable isotope tracing data, which provides insights into metabolic activity and flux, with these other omics layers enhances the ability to model and understand complex biological processes. This integrated analysis can reveal how changes in gene expression or protein abundance affect metabolic pathways and the flow of carbon through them.

In the context of this compound tracing, cells or organisms are supplied with this isotopically labeled amino acid. As L-tyrosine is metabolized, the 13C label at the C-1 position is incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS), researchers can infer the activity of specific metabolic reactions and pathways. For instance, the labeling pattern in metabolites derived from tyrosine can indicate the rate of protein synthesis, the activity of tyrosine degradation pathways, or the contribution of tyrosine to the synthesis of other molecules like neurotransmitters or melanin precursors.

Integrating this 13C tracing data with transcriptomics (gene expression levels) and proteomics (protein abundance levels) allows for the correlation of metabolic fluxes with the expression of relevant enzymes and transporters. For example, if this compound tracing indicates a high flux through a specific tyrosine metabolic pathway, this can be correlated with high transcript levels of the genes encoding the enzymes in that pathway or high protein abundance of those enzymes. This helps in identifying key regulatory points and understanding how metabolic networks are controlled.

Furthermore, integrating 13C tracing with untargeted metabolomics can help identify novel metabolites and trace their origins from the labeled precursor. This is particularly useful in systems biology for discovering unexpected metabolic transformations or alternative pathway usages under different conditions. Studies using 13C-labeled amino acids, including tyrosine, have been employed to identify secreted by-products in cell cultures and trace their metabolic origins.

While specific detailed research findings focusing solely on this compound tracing integrated with a full multi-omics analysis are not extensively detailed in the provided search results, the principles of using 13C-labeled tyrosine in metabolic tracing and integrating such data with other omics layers are well-established in systems biology. For example, studies have used [1-13C] tyrosine along with other tracers to investigate amino acid kinetics. The resulting isotopic enrichment data, often presented as mass isotopomer distributions, can be analyzed using computational tools to calculate metabolic flux ratios or absolute fluxes.

A conceptual representation of how this compound tracing data integrates with multi-omics data for systems biology is shown below. This type of integrated dataset allows for sophisticated computational modeling and analysis to build a comprehensive picture of cellular metabolism and its regulation.

Data LayerType of InformationHow this compound Tracing Integrates
Genomics Gene sequence, variations, copy numberProvides the blueprint for metabolic enzymes and transporters.
Transcriptomics Gene expression levels (mRNA abundance)Indicates the potential for enzyme production; correlated with flux data.
Proteomics Protein abundance and modificationsReflects the actual levels of functional enzymes; correlated with flux data.
Metabolomics Identification and quantification of metabolitesProvides steady-state metabolite concentrations. This compound tracing identifies labeled metabolites and their MIDs.
Fluxomics Quantitative rates of metabolic reactions (fluxes)Directly inferred from this compound MID data.
Systems Biology Integrated models and network analysisCombines all data layers to understand metabolic network structure, regulation, and function in a holistic manner. flybase.org

This integrated approach, leveraging the specificity of tracers like this compound with the breadth of multi-omics data, is crucial for developing accurate systems biology models that can predict cellular behavior and metabolic responses to various stimuli or genetic perturbations.

Investigation of L Tyrosine 1 13c in Specific Biological Systems

In Vitro Cellular and Tissue Culture Studies

In vitro studies utilizing L-Tyrosine-1-13C provide insights into the metabolic processes occurring within cultured cells and isolated tissues. This labeled amino acid serves as a tracer to track tyrosine uptake, incorporation into proteins, and its conversion into other metabolites.

Cellular Metabolism and Biosynthesis in Cultured Cell Lines

This compound is employed to study the intricate pathways of cellular metabolism and the biosynthesis of tyrosine-derived molecules in various cultured cell lines. These studies help elucidate how cells acquire and utilize tyrosine for different functions.

Research has shown that L-tyrosine is a component of many cell culture media and can be produced by cells, though supplementation may be necessary for optimal growth and viability, particularly in cell lines used for monoclonal antibody production. sigmaaldrich.com Insufficient L-tyrosine can lead to reduced productivity and the incorporation of alternative amino acids like phenylalanine or histidine into protein sequences. sigmaaldrich.com

Stable-isotope tracing with 13C-labeled substrates, including tyrosine, in Chinese Hamster Ovary (CHO) cell cultures has been used to identify secreted by-products and trace their origins. pnas.org This approach helps in understanding nutrient utilization and metabolic inefficiencies that can lead to the accumulation of potentially toxic by-products. pnas.org Studies have identified that a significant portion of secreted by-products in CHO cell cultures originated from the catabolism of various amino acids, including tyrosine. pnas.org

L-tyrosine also plays a role beyond protein synthesis, acting as a precursor for neurotransmitters and melanin (B1238610). sigmaaldrich.com In melanoma cell cultures, L-tyrosine and L-DOPA have been shown to act as bioregulatory agents, influencing melanogenesis and other cellular functions, potentially through specific receptors or non-receptor mediated mechanisms. nih.gov Increasing L-tyrosine concentrations in culture medium stimulated tyrosinase activity in human normal melanocytes in a dose-dependent manner. nih.gov

Interactive Data Table: L-Tyrosine Supplementation and Tyrosinase Activity in Human Melanocytes

L-Tyrosine Concentration in Medium (µM)Tyrosinase Activity (% of control)
Low (e.g., 10)Baseline
Increased (e.g., 276-550)Stimulated (Dose-dependent increase) nih.gov

Note: Specific quantitative data for tyrosinase activity at different concentrations were not consistently available across sources, but the qualitative relationship of dose-dependent stimulation is reported.

The biosynthesis of certain natural products in plant cell cultures has also been investigated using this compound. For instance, studies on cultured Petasites japonicus cells demonstrated the incorporation of [1-13C] L-tyrosine into fukiic acid, a component of fukinolic acid, indicating its role as a precursor in this biosynthetic pathway. tandfonline.com

Amino Acid Transport Mechanisms in Isolated Tissues and Cells

The transport of L-tyrosine across cell membranes is a critical aspect of its utilization, and this compound can be used to study these mechanisms in isolated tissues and cells. Amino acid transport is mediated by specific protein transporters. d-nb.info

The L-type amino acid transporter 1 (LAT1, SLC7A5) is a key transporter for large neutral amino acids, including tyrosine, and is expressed in various tissues and cell types, including those of the blood-brain barrier and certain cancer cells. nih.gov, arvojournals.org LAT1 facilitates the sodium-independent exchange of amino acids. nih.gov

Studies on B16/F10 melanoma cells have investigated L-tyrosine transport and the influence of intracellular amino acid content. biologists.com The uptake of L-tyrosine in these cells was found to be higher when cells were preloaded with amino acids transported by the L and ASC systems, suggesting a significant role of exchange mechanisms, particularly via the L system. biologists.com L-DOPA, a metabolite of tyrosine, was found to be almost as efficient as L-tyrosine in homo-exchange experiments in these cells. biologists.com

Interactive Data Table: L-Tyrosine Uptake in B16/F10 Melanoma Cells Based on Preloading

Preloading Amino Acid SystemL-Tyrosine Uptake
None (Depleted)Decreased biologists.com
L and ASC systemsHigher biologists.com
A systemLower than L/ASC preloading biologists.com

In Vivo Non-Human Organismal Studies

In vivo studies using this compound in non-human organisms, particularly animal models, provide valuable information about systemic tyrosine metabolism, distribution, and its role in various physiological and pathological processes.

Tracer Kinetics in Animal Models

Stable isotope-labeled tyrosine, including this compound or L-[ring-13C6]-tyrosine, is used as a tracer to study tyrosine kinetics in animal models. These studies help determine the rate of tyrosine turnover, its incorporation into proteins, and its conversion into downstream metabolites in living organisms.

Studies in rats have investigated the role of tyrosine as a potential biomarker for brain glycogen (B147801) dynamics during and after endurance exercise. frontiersin.org Plasma levels of glycogenic amino acids, including tyrosine, were found to increase during exercise and decrease following exercise, correlating with brain glycogen levels. frontiersin.org Increased blood tyrosine is taken up by noradrenergic neurons in the brain and converted to noradrenaline. frontiersin.org

Tracer studies in pigs using multiple stable amino acid isotopomers, though primarily focusing on phenylalanine and leucine (B10760876), demonstrate the methodology of using 13C-labeled amino acids to determine protein synthesis rates in specific tissues like the small intestine. physiology.org, scispace.com While this compound was not explicitly mentioned in the context of these specific pig studies, the principle of using 13C-labeled amino acids as tracers for in vivo kinetics is well-established.

Metabolic Reprogramming in Non-Human Disease Models (e.g., Cancer Xenografts)

This compound can be applied in studies investigating metabolic reprogramming in non-human disease models, such as cancer xenografts. Metabolic reprogramming is a hallmark of cancer, involving altered nutrient utilization to support tumor growth and progression. mdpi.com, frontiersin.org

Mass spectrometry imaging (MSI) with L-[ring-13C6]-tyrosine (and phenylalanine) has been used to study amino acid kinetics and metabolic reprogramming in human non-small cell lung carcinoma (NSCLC) xenografted mouse models. acu.edu.au, nih.gov, researchgate.net These studies revealed dynamic changes in the spatial distribution of amino acids within the tumor tissue. acu.edu.au, nih.gov The enrichment of 13C-tyrosine showed a delayed temporal trend compared to 13C-phenylalanine, attributed to the conversion of phenylalanine to tyrosine within the tumor. acu.edu.au, nih.gov Higher abundances of both labeled phenylalanine and tyrosine were observed in viable tumor regions compared to non-viable areas. acu.edu.au, nih.gov

Interactive Data Table: 13C-Phenylalanine and 13C-Tyrosine Enrichment in NSCLC Xenografts Over Time

Time after Tracer Injection13C-Phenylalanine Abundance in Tumor13C-Tyrosine Enrichment in Tumor
10 minHighest acu.edu.au, nih.govLower (Delayed) acu.edu.au, nih.gov
30 minDecreased acu.edu.au, nih.govIncreased acu.edu.au, nih.gov
60 minFurther Decreased acu.edu.au, nih.govPeak/Decreasing acu.edu.au, nih.gov

Note: This table represents the general trend observed in the cited studies using L-[ring-13C6]-tyrosine and phenylalanine.

Neurotransmitter Metabolism in Animal Brain Regions

L-Tyrosine is a precursor for catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). guidetopharmacology.org, fishersci.ca, , nih.gov, nih.gov, bio-rad.com Studies using labeled tyrosine in animal models help investigate its conversion into these neurotransmitters in specific brain regions.

In rats, tyrosine administration has been shown to increase brain levels of norepinephrine metabolites, particularly under stressful conditions. nih.gov Dopaminergic metabolism also appears to be accelerated by tyrosine administration. nih.gov Increased blood tyrosine, potentially resulting from muscle protein catabolism during exercise, is taken up by noradrenergic neurons in the brain and converted to noradrenaline. frontiersin.org

While specific studies using this compound to directly trace neurotransmitter synthesis rates in animal brain regions were not prominently found in the search results, the established metabolic pathway of tyrosine to catecholamines bio-rad.com and the use of labeled tyrosine to study brain metabolism frontiersin.org indicate the potential application of this compound in such investigations. Studies using other labeled precursors, such as [ring-13C6]tyramine, have demonstrated specific incorporation into neurotransmitter-related pathways in cell lines. usp.br

Computational and Bioinformatic Approaches in L Tyrosine 1 13c Research

Development of Metabolic Network Models for 13C-MFA

A fundamental step in 13C-MFA utilizing L-Tyrosine-1-13C is the construction of a metabolic network model of the organism or system under study. These models are mathematical representations of the biochemical reactions and pathways active in the cell, including the uptake of substrates and secretion of products researchgate.netsci-hub.se. For 13C-MFA, these models must also incorporate the fate of individual carbon atoms as they pass through each reaction, often referred to as isotopomer or cumomer models sci-hub.se.

Developing a metabolic network model involves defining the stoichiometry of each reaction and, importantly, the carbon transitions that occur during these reactions. When using this compound as a tracer, the model must accurately depict how the carbon atom at the 1-position of tyrosine is transferred or rearranged in downstream or upstream metabolic conversions. This requires detailed knowledge of the biochemistry of tyrosine metabolism and its connections to central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, from which tyrosine precursors are derived.

Genome-scale metabolic models can be used as a basis for constructing the more focused models required for 13C-MFA, although the latter often focus on core metabolic pathways where significant label redistribution occurs plos.org. The accuracy of the flux estimates derived from 13C-MFA is highly dependent on the quality and completeness of the metabolic network model plos.org. Errors or omissions in the model, particularly concerning alternative pathways or anaplerotic reactions, can lead to inaccurate flux estimations.

Data Integration and Advanced Statistical Analysis of Isotopic Data

Once experimental data on the mass isotopomer distributions (MIDs) of metabolites are obtained from experiments using this compound, computational methods are employed for data integration and statistical analysis. The raw data from mass spectrometry need to be processed to obtain accurate MID values, which often involves correcting for natural isotopic abundance researchgate.netbiorxiv.org.

Advanced statistical analysis is crucial for several reasons:

Data Consistency Checking: Evaluating the consistency between measured MIDs and extracellular flux measurements (e.g., substrate uptake and product secretion rates) is essential before flux calculation sci-hub.se.

Parameter Estimation: The metabolic fluxes are estimated by fitting the predicted MIDs from the metabolic network model to the experimentally measured MIDs. This is typically formulated as a non-linear optimization problem where the objective is to minimize the difference between measured and simulated labeling patterns researchgate.netsci-hub.se. Statistical methods are used to perform this fitting and estimate the most likely flux values.

Goodness-of-Fit Assessment: Statistical tests, such as the chi-square test, are used to assess how well the model predictions fit the experimental data. A poor fit may indicate errors in the model structure or experimental data researchgate.net.

Model Selection: In cases where multiple plausible metabolic network structures exist, statistical criteria can be used to compare different models and select the one that best explains the observed isotopic data plos.org. Bayesian model averaging (BMA) is an advanced statistical approach that can address model uncertainty by considering multiple model variants d-nb.infobiorxiv.orgnih.gov.

The integration of diverse data types, including MIDs of various metabolites (some of which would have incorporated the label from this compound), extracellular fluxes, and biomass composition, within a unified computational framework is critical for robust flux analysis.

Flux Inference and Uncertainty Estimation in Complex Metabolic Networks

The core computational task in 13C-MFA is the inference of metabolic fluxes from the integrated isotopic and extracellular flux data using the metabolic network model. This involves solving the optimization problem to find the set of fluxes that best reproduce the measured MIDs. Specialized software packages have been developed for this purpose researchgate.netsci-hub.seosti.gov.

For complex metabolic networks, particularly those with cyclic pathways or significant flux recycling, the relationship between fluxes and MIDs can be highly non-linear, making flux inference computationally challenging. This compound, being an intermediate in aromatic amino acid synthesis, is connected to central metabolic pathways, and its labeling pattern provides constraints on the fluxes in these interconnected routes.

A critical aspect of flux inference is the estimation of uncertainty associated with the calculated flux values. Due to measurement errors in isotopic data and potential limitations in the model or experimental design, the estimated fluxes are not absolute values but rather have a range of possible values. Computational methods are used to determine confidence intervals or credible intervals for each estimated flux d-nb.inforesearchgate.net. This provides a measure of the reliability of the flux estimates. Techniques like sensitivity analysis and Monte Carlo simulations are employed to assess how variations in the input data or model parameters affect the estimated fluxes and their uncertainties researchgate.net.

Bayesian approaches are increasingly used in 13C-MFA for flux inference and uncertainty estimation, offering advantages over conventional best-fit approaches by providing a more complete picture of the probability distribution of fluxes d-nb.infobiorxiv.orgnih.gov. This is particularly useful when dealing with complex models and limited data.

Detailed research findings using this compound in 13C-MFA would typically involve tables presenting estimated flux values for various reactions in the metabolic network, along with their corresponding confidence intervals. Such tables would demonstrate how the 13C label from this compound has been incorporated and distributed, providing quantitative insights into the metabolic state of the system under specific conditions. While specific data tables directly linked to this compound were not extensively found in the search results, the methodology described applies to its use as a tracer. Studies often present flux maps or tables of flux values for central metabolic pathways, where the labeling of amino acids like tyrosine is used as input data researchgate.netnih.gov.

For example, a hypothetical data table illustrating research findings might show the estimated fluxes through key pathways connected to tyrosine synthesis, such as the shikimate pathway or relevant reactions in glycolysis and the TCA cycle, along with their confidence intervals, derived from experiments using this compound.

Hypothetical Data Table: Estimated Metabolic Fluxes (Relative to Glucose Uptake)

Pathway/ReactionEstimated Flux95% Confidence Interval
Glucose Uptake100 researchgate.netresearchgate.net
Glycolysis (e.g., G3P -> PEP)85 medchemexpress.comwikipedia.org
PPP (e.g., G6P -> Ru5P)15 nih.govmassbank.eu
PEP Carboxylase20 osti.govmassbank.eu
Shikimate Pathway Flux5 uni.lunih.gov
Tyrosine Synthesis Flux2[1.8, 2.2]
TCA Cycle (e.g., Acetyl-CoA)60

Note: This is a hypothetical table for illustrative purposes only and does not represent actual data from a specific study using this compound.

Such data, derived through the computational analysis of isotopic labeling patterns from tracers like this compound, provide quantitative insights into how carbon flows through the metabolic network, revealing bottlenecks, alternative pathway usage, and the impact of genetic or environmental perturbations.

Future Perspectives and Emerging Research Avenues for L Tyrosine 1 13c Applications

Advances in Isotopic Labeling Strategies for Enhanced Specificity and Coverage

Future research will likely focus on developing more sophisticated isotopic labeling strategies that utilize L-Tyrosine-1-13C to achieve enhanced specificity and broader coverage of biological processes. While uniform labeling with isotopes like 13C and 15N has been widely used to enhance NMR sensitivity for protein studies, enabling structural determination of proteins up to approximately 20 kDa, newer strategies aim for more targeted labeling. utoronto.caresearchgate.net For instance, approaches involving reverse isotope labeling, where specific residues like phenylalanine and tyrosine are left unlabeled (1H, 12C) in an otherwise uniformly 13C-labeled protein, have been developed to facilitate the assignment of distance restraints and study protein folds. utoronto.ca This concept could be extended using this compound to selectively label the carboxyl group of tyrosine residues, providing specific information about their metabolic fate or incorporation into proteins.

Furthermore, advancements in synthetic methods for incorporating stable isotopes into specific positions of amino acids are crucial. Efficient chemical and chemomicrobiological syntheses of stable isotope-labeled L-tyrosine have been reported, which are essential for providing the necessary precursors for labeling proteins and metabolites. chemrxiv.orgacs.org Future work may involve developing more cost-effective and efficient methods for synthesizing this compound and other specifically labeled tyrosine isotopologues, potentially through engineered microbial strains. nih.govfrontiersin.org

Integration with Novel Imaging Modalities (e.g., Hyperpolarized 13C MRI beyond current applications)

Hyperpolarized 13C MRI is an emerging molecular imaging technique that significantly enhances the sensitivity of 13C detection, allowing for real-time, non-invasive investigation of metabolic processes in vivo. nih.govnih.govmdpi.com While much of the focus to date has been on tracers like [1-13C]pyruvate, which has shown promise in oncology and neurological studies, the potential exists to integrate this compound into this modality. nih.govmdpi.com

Hyperpolarization of this compound could enable the direct tracing of tyrosine metabolism and its incorporation into various biomolecules in real-time within living systems. This could provide unique insights into processes such as protein synthesis rates, neurotransmitter biosynthesis (tyrosine is a precursor for dopamine (B1211576) and norepinephrine), and the metabolic fate of tyrosine in different tissues and disease states. examine.com While challenges related to the polarization lifetime of the 13C label need to be addressed for amino acids compared to smaller metabolites rsc.orgrsc.org, ongoing research into hyperpolarization techniques, such as parahydrogen-induced polarization (PHIP), could potentially be applied to labeled amino acids like this compound to enhance their signal for MRI. researchgate.net

Beyond traditional hyperpolarized MRI, future research might explore the integration of this compound studies with other advanced imaging techniques, potentially combining the metabolic information from 13C tracing with anatomical or functional data from other modalities for a more comprehensive understanding of biological systems.

Expansion of 13C-MFA to More Complex Biological Systems and Compartmentalized Metabolism

13C-Metabolic Flux Analysis (13C-MFA) is a powerful tool for quantifying intracellular metabolic fluxes by tracking the fate of 13C-labeled substrates. sci-hub.senih.govresearchgate.net While 13C-MFA has been widely applied to study central metabolism in relatively simple systems like E. coli and yeast, its application to more complex biological systems and compartmentalized metabolism, characteristic of eukaryotic organisms, presents ongoing challenges and opportunities. sci-hub.sebiorxiv.orgresearchgate.netresearchgate.net

This compound can serve as a valuable tracer for investigating amino acid metabolism and its interplay with central carbon pathways within these complex systems. Expanding 13C-MFA to compartmentalized metabolism, such as distinguishing metabolic fluxes in the cytoplasm versus mitochondria, requires more sophisticated metabolic models that include transport between compartments. sci-hub.se Future research will likely involve developing and refining these models to accurately interpret labeling data obtained from experiments using this compound in mammalian cells, tissues, and potentially in vivo studies.

Furthermore, 13C-MFA is being integrated with other 'omics' data, such as metabolomics and transcriptomics, to provide a more holistic view of cellular metabolism. researchgate.netvanderbilt.edu this compound labeling experiments, coupled with advanced analytical techniques like GC/LC-MS, can provide detailed isotopomer distributions of tyrosine and its downstream metabolites, which are crucial inputs for these integrated MFA approaches in complex biological contexts. biorxiv.orgresearchgate.net

Methodological Refinements for Enhanced Sensitivity and Spatiotemporal Resolution

Improving the sensitivity and spatiotemporal resolution of techniques used to detect and quantify this compound and its metabolic products is a critical area for future development. For NMR-based studies, advancements in probe technology and pulse sequences are continuously improving sensitivity and resolution, particularly for solid-state NMR applications relevant to protein structure and dynamics. researchgate.netrsc.orgresearchgate.net

In the realm of mass spectrometry, refinements in instrumentation and analytical workflows are enhancing the ability to measure isotopomer patterns with high accuracy and sensitivity, even from limited sample amounts. researchgate.netacs.org Techniques like mass spectrometry imaging (MSI) are also being developed to visualize the spatiotemporal distribution of labeled metabolites within tissues, which could be applied to this compound to understand its uptake, metabolism, and incorporation at a localized level within complex biological samples like tumors. nih.gov

The development of novel biosensors and microelectrodes with enhanced sensitivity and spatiotemporal resolution could also contribute to real-time monitoring of tyrosine and its related neurotransmitters, potentially utilizing or complementing information gained from this compound tracing experiments. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers validate the isotopic purity of L-Tyrosine-1-13C in metabolic tracer studies?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific 13C labeling. Compare the 13C-NMR spectrum with unlabeled L-Tyrosine to identify isotopic shifts. For quantification, employ liquid chromatography-mass spectrometry (LC-MS) with isotopic enrichment calculations .
  • Experimental design : Include a negative control (unlabeled tyrosine) and replicate measurements (≥3) to minimize instrumental variability. Report purity thresholds (e.g., ≥98% isotopic enrichment) in methods.

Q. What experimental parameters are critical for synthesizing this compound derivatives without isotopic dilution?

  • Key parameters :

  • Reaction temperature (<40°C to avoid decarboxylation).
  • pH stability (maintain ~7.0 to preserve the amino acid backbone).
  • Use of deuterated solvents (e.g., D2O) to prevent proton exchange interfering with 13C detection .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product integrity using high-resolution MS .

Q. How should researchers design baseline controls for this compound uptake studies in cell cultures?

  • Approach :

  • Use isotopic null cells (e.g., tyrosine auxotrophs) to distinguish between endogenous and exogenous tyrosine utilization.
  • Include time-resolved sampling (e.g., 0, 6, 12, 24 hours) to track dynamic incorporation into proteins or metabolites.
    • Data normalization : Express results as a ratio of 13C-labeled to total tyrosine pools, corrected for cell viability (e.g., ATP assays) .

Advanced Research Questions

Q. How can contradictory data on this compound metabolic flux in cancer versus normal cells be resolved?

  • Analysis framework :

  • Apply compartmental metabolic modeling (e.g., using software like INCA) to account for tissue-specific pathway activities.
  • Validate hypotheses with isotope-resolved proteomics to correlate flux data with enzyme expression levels.
    • Troubleshooting : Check for confounding factors like hypoxia or nutrient gradients in 3D cell cultures versus monolayers .

Q. What statistical methods are optimal for interpreting low-signal 13C enrichment data in complex biological matrices?

  • Recommendations :

  • Use Bayesian hierarchical modeling to handle low signal-to-noise ratios, incorporating prior knowledge of metabolic pathway kinetics.
  • Apply false-discovery rate (FDR) corrections for multi-omic datasets (e.g., combining fluxomics with transcriptomics).
    • Validation : Cross-check results with stable isotope-resolved metabolomics (SIRM) using parallel 15N or 2H tracers .

Q. How can researchers optimize protocols for this compound in vivo imaging without perturbing physiological conditions?

  • Methodological steps :

  • Conduct dose-response studies in animal models to determine the minimum detectable 13C concentration via hyperpolarized MRI.
  • Use kinetic modeling to distinguish tracer uptake from endogenous recycling (e.g., using Michaelis-Menten parameters for tyrosine transporters).
    • Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal study design .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting this compound experimental data?

  • Guidelines :

  • Include raw isotopic enrichment values, instrument calibration curves, and metadata (e.g., batch numbers of reagents).
  • Use tables to summarize key parameters (see example below).
  • Reference primary literature for analogous tracer studies (avoid non-peer-reviewed sources like ) .

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Feasible Synthetic Routes

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L-Tyrosine-1-13C
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L-Tyrosine-1-13C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.